Cas no 2172054-47-4 (5-(difluoromethyl)-1-2-(dimethylamino)ethyl-1H-1,2,3-triazol-4-ylmethanamine)

5-(difluoromethyl)-1-2-(dimethylamino)ethyl-1H-1,2,3-triazol-4-ylmethanamine 化学的及び物理的性質
名前と識別子
-
- [5-(difluoromethyl)-1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazol-4-yl]methanamine
- EN300-1595802
- 2172054-47-4
- 5-(difluoromethyl)-1-2-(dimethylamino)ethyl-1H-1,2,3-triazol-4-ylmethanamine
-
- インチ: 1S/C8H15F2N5/c1-14(2)3-4-15-7(8(9)10)6(5-11)12-13-15/h8H,3-5,11H2,1-2H3
- InChIKey: ALUBBMLGPUONCS-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(CN)N=NN1CCN(C)C)F
計算された属性
- せいみつぶんしりょう: 219.12955182g/mol
- どういたいしつりょう: 219.12955182g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 60Ų
5-(difluoromethyl)-1-2-(dimethylamino)ethyl-1H-1,2,3-triazol-4-ylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1595802-2.5g |
[5-(difluoromethyl)-1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazol-4-yl]methanamine |
2172054-47-4 | 2.5g |
$2631.0 | 2023-08-31 | ||
Enamine | EN300-1595802-5g |
[5-(difluoromethyl)-1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazol-4-yl]methanamine |
2172054-47-4 | 5g |
$3894.0 | 2023-08-31 | ||
Enamine | EN300-1595802-0.1g |
[5-(difluoromethyl)-1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazol-4-yl]methanamine |
2172054-47-4 | 0.1g |
$1183.0 | 2023-08-31 | ||
Enamine | EN300-1595802-10.0g |
[5-(difluoromethyl)-1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazol-4-yl]methanamine |
2172054-47-4 | 10g |
$5528.0 | 2023-06-04 | ||
Enamine | EN300-1595802-0.5g |
[5-(difluoromethyl)-1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazol-4-yl]methanamine |
2172054-47-4 | 0.5g |
$1289.0 | 2023-08-31 | ||
Enamine | EN300-1595802-1.0g |
[5-(difluoromethyl)-1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazol-4-yl]methanamine |
2172054-47-4 | 1g |
$1286.0 | 2023-06-04 | ||
Enamine | EN300-1595802-10g |
[5-(difluoromethyl)-1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazol-4-yl]methanamine |
2172054-47-4 | 10g |
$5774.0 | 2023-08-31 | ||
Enamine | EN300-1595802-1g |
[5-(difluoromethyl)-1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazol-4-yl]methanamine |
2172054-47-4 | 1g |
$1343.0 | 2023-08-31 | ||
Enamine | EN300-1595802-0.25g |
[5-(difluoromethyl)-1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazol-4-yl]methanamine |
2172054-47-4 | 0.25g |
$1235.0 | 2023-08-31 | ||
Enamine | EN300-1595802-0.05g |
[5-(difluoromethyl)-1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazol-4-yl]methanamine |
2172054-47-4 | 0.05g |
$1129.0 | 2023-08-31 |
5-(difluoromethyl)-1-2-(dimethylamino)ethyl-1H-1,2,3-triazol-4-ylmethanamine 関連文献
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
9. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
5-(difluoromethyl)-1-2-(dimethylamino)ethyl-1H-1,2,3-triazol-4-ylmethanamineに関する追加情報
Introduction to 5-(difluoromethyl)-1-2-(dimethylamino)ethyl-1H-1,2,3-triazol-4-ylmethanamine (CAS No. 2172054-47-4)
5-(difluoromethyl)-1-2-(dimethylamino)ethyl-1H-1,2,3-triazol-4-ylmethanamine (CAS No. 2172054-47-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a difluoromethyl group and a dimethylaminoethyl substituent, which contribute to its potential therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of this compound.
The chemical structure of 5-(difluoromethyl)-1-2-(dimethylamino)ethyl-1H-1,2,3-triazol-4-ylmethanamine is notable for its combination of functional groups that are known to influence biological activity. The difluoromethyl group is particularly interesting due to its ability to enhance the lipophilicity and metabolic stability of the molecule. This feature is crucial for improving the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion (ADME). Additionally, the dimethylaminoethyl substituent can enhance the compound's ability to interact with biological targets, potentially leading to improved efficacy and selectivity.
The synthesis of 5-(difluoromethyl)-1-2-(dimethylamino)ethyl-1H-1,2,3-triazol-4-ylmethanamine has been reported in several recent studies. One common approach involves the copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction, which is a well-established method for constructing 1,2,3-triazoles. The difluoromethyl group can be introduced through various synthetic strategies, such as the reaction of a suitable difluoromethylating reagent with an appropriate precursor. The dimethylamino group can be introduced via N-methylation reactions using methyl iodide or other alkylating agents. These synthetic routes provide a robust and scalable method for producing the compound in sufficient quantities for further research and development.
In terms of biological activity, 5-(difluoromethyl)-1-2-(dimethylamino)ethyl-1H-1,2,3-triazol-4-ylmethanamine has shown promising results in various assays. Recent studies have demonstrated its potential as an inhibitor of specific enzymes involved in disease pathways. For example, it has been evaluated for its ability to inhibit kinases and other protein targets that are implicated in cancer and inflammatory diseases. The compound's ability to modulate these targets effectively could make it a valuable lead compound for drug discovery efforts.
One of the key areas of research involving 5-(difluoromethyl)-1-2-(dimethylamino)ethyl-1H-1,2,3-triazol-4-ylmethanamine is its potential as an antiviral agent. Preliminary studies have shown that it exhibits activity against certain viral strains by interfering with viral replication processes. This property makes it a candidate for further investigation in the development of antiviral therapies. Additionally, its low cytotoxicity profile in cell-based assays suggests that it may have a favorable safety margin when used as a therapeutic agent.
The pharmacokinetic properties of 5-(difluoromethyl)-1-2-(dimethylamino)ethyl-1H-1,2,3-triazol-4-ylmethanamine have also been studied extensively. In vitro and in vivo experiments have demonstrated that the compound has good oral bioavailability and a favorable half-life in plasma. These characteristics are essential for ensuring that the drug can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period. Furthermore, its low propensity for drug-drug interactions makes it a promising candidate for combination therapy approaches.
In conclusion, 5-(difluoromethyl)-1-2-(dimethylamino)ethyl-1H-1,2,3-triazol-4-ylmethanamine (CAS No. 2172054-47-4) is a promising compound with a unique chemical structure that offers potential therapeutic benefits in various disease areas. Its synthesis methods are well-established and scalable, making it suitable for further preclinical and clinical development. Ongoing research continues to explore its biological activities and pharmacological properties, with the aim of advancing it as a novel therapeutic agent in the future.
2172054-47-4 (5-(difluoromethyl)-1-2-(dimethylamino)ethyl-1H-1,2,3-triazol-4-ylmethanamine) 関連製品
- 391876-30-5(N-4-bromo-3-(2-chlorobenzoyl)phenyl-4-(propan-2-yloxy)benzamide)
- 771510-25-9(3-isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol)
- 95192-59-9(Benzoic acid,4-methoxy-2,6-dinitro-)
- 1361796-81-7(2,3-Dichloro-3'-methyl-4'-trifluoromethyl-biphenyl)
- 2090040-33-6(Methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate)
- 760-30-5(2-sulfanylacetohydrazide)
- 1353974-62-5(1-(3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone)
- 1805556-00-6(2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol)
- 2137634-02-5(2-Quinolinecarboxylic acid, 6-chloro-4-ethyl-)
- 2287272-47-1(6-bromo-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole)



